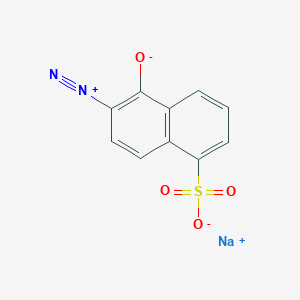
Bis(4-(diphénylsulfonio)phényl)sulfure bis(hexafluorophosphate)
Vue d'ensemble
Description
Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) is a useful research compound. Its molecular formula is C36H28F12P2S3 and its molecular weight is 846.7 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photolithographie
Bis(4-(diphénylsulfonio)phényl)sulfure bis(hexafluorophosphate): est utilisé comme générateur de photoacide (PAG) dans les procédés de photolithographie . Lorsqu'il est exposé à la lumière, il génère un acide qui peut catalyser la polymérisation des photorésines. Ceci est particulièrement utile dans la production de dispositifs microélectroniques, où il aide à créer les motifs complexes nécessaires aux circuits intégrés.
Polymérisation cationique
Ce composé agit comme un initiateur efficace pour la polymérisation cationique . Il est utilisé pour durcir les résines époxydiques avec la lumière UV, ce qui est essentiel pour créer des revêtements, des adhésifs et des composites avec des propriétés mécaniques et une résistance chimique améliorées.
Impression 3D
Dans le domaine de l'impression 3D, en particulier dans la stéréolithographie, Bis(4-(diphénylsulfonio)phényl)sulfure bis(hexafluorophosphate) sert de photoinitiateur . Il contribue à solidifier la résine liquide en la structure 3D souhaitée couche par couche, offrant une haute précision et un niveau de détail élevé dans le produit final.
Microélectronique
Le composé est utilisé dans l'industrie de la microélectronique pour la fabrication de composants électroniques . Son rôle de photoinitiateur est crucial dans le développement de photorésines sensibles à la lumière, ce qui permet la miniaturisation des dispositifs électroniques.
Technologie de l'encre
Dans la technologie de l'encre, en particulier dans le développement des encres photopolymérisables UV, ce composé est utilisé pour initier le processus de durcissement . Cela se traduit par des encres qui sèchent rapidement lorsqu'elles sont exposées à la lumière UV, ce qui est avantageux pour les procédés d'impression à haute vitesse.
Matériaux optiques
Le composé est également appliqué dans la création de matériaux optiques . Il peut être utilisé pour produire des lentilles et d'autres composants optiques avec une clarté et une précision élevées par des procédés de photopolymérisation UV.
Revêtements de surface
Enfin, il trouve une application dans les revêtements de surface . La capacité du composé à initier la polymérisation à l'exposition à la lumière est utilisée pour créer des revêtements protecteurs et décoratifs qui sont durcis à la lumière UV, offrant une finition à séchage rapide et robuste.
Mécanisme D'action
Target of Action
Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) is primarily targeted towards certain types of resins, particularly aromatic, aliphatic, and cycloaliphatic epoxides . These resins are the primary targets due to their ability to undergo UV polymerization curing, a process that the compound facilitates .
Mode of Action
The compound, Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate), acts as an efficient cationic photo-initiator . Upon exposure to UV light, it initiates the polymerization of the targeted resins . This interaction with its targets leads to changes in the resin structure, transforming them from a liquid or low-melting solid state to a solid state .
Biochemical Pathways
The action of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) affects the UV polymerization pathway. This pathway involves the absorption of UV light, leading to the generation of a cationic species that initiates the polymerization of the resin . The downstream effects include the formation of a solid polymer structure from the resin, which has enhanced properties such as increased hardness, resistance to solvents, and improved surface finish .
Pharmacokinetics
In its operational environment, the compound’s availability is influenced by factors such as the intensity and wavelength of the uv light source, the thickness of the resin layer, and the presence of any additives .
Result of Action
The molecular and cellular effects of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)'s action primarily involve the transformation of the resin’s molecular structure. The UV-initiated polymerization results in the formation of long-chain polymers from the resin monomers or oligomers . This leads to a change in the physical properties of the resin, resulting in a hardened, solvent-resistant material with an improved surface finish .
Action Environment
The action, efficacy, and stability of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) are influenced by various environmental factors. These include the intensity and wavelength of the UV light source, the nature of the resin (including its type and the presence of any additives), and the ambient temperature . For instance, a higher intensity UV light source can increase the rate of polymerization, while certain additives can enhance the compound’s stability .
Propriétés
IUPAC Name |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28S3.2F6P/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;2*1-7(2,3,4,5)6/h1-28H;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVPBWWLXQQGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28F12P2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995700 | |
| Record name | [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74227-35-3 | |
| Record name | Sulfonium, S,S'-(thiodi-4,1-phenylene)bis[S,S-diphenyl-, hexafluorophosphate(1-) (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, bis[hexafluorophosphate(1-)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) acts as a photoacid generator (PAG) upon exposure to UV irradiation. [, , , ] This irradiation causes the compound to release a strong acid, typically hexafluorophosphoric acid. The generated acid then initiates cationic polymerization in monomers containing polymerizable groups like vinyl ethers, oxetanes, or propargyl ethers. [, , , ] The downstream effects involve the rapid polymerization of these monomers, leading to the formation of polymeric materials with diverse properties.
A: While the provided abstracts do not detail the exact molecular formula and weight, they do mention key structural features. [] The compound consists of a central sulfide group connected to two phenyl rings. Each phenyl ring further bears a diphenylsulfonio group at the para position. Two hexafluorophosphate anions balance the positive charges on the sulfonium groups. The synthesis typically involves oxidizing biphenyl sulfide to biphenyl sulfoxide followed by reacting it with biphenyl sulfide in the presence of an acid catalyst. [] Characterization data can include infrared (IR) and ultraviolet-visible (UV) spectroscopic analysis. []
A: The research highlights the effectiveness of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) as a photoinitiator for various monomers, including those with vinyl ether, 1-propenyl ether, oxetane, and propargyl ether functionalities. [, , , ] This suggests good compatibility with these monomer systems. The research also indicates that the compound shows high photochemical reactivity when used with specific monomer types, such as ethoxy vinyl ether groups. [] While the provided abstracts don't delve into specific stability studies, they demonstrate the compound's successful use in photoinitiated cationic polymerization reactions.
A: Although the provided abstracts lack specific Structure-Activity Relationship (SAR) studies for this compound, we can infer some relationships. The presence of two diphenylsulfonio groups linked through a sulfide bridge likely contributes to its efficiency as a photoacid generator. [] The diphenylsulfonio groups, upon UV irradiation, undergo photolysis, leading to the generation of the strong acid hexafluorophosphoric acid. The type and number of these photolabile groups can significantly influence the efficiency of acid generation and, consequently, the polymerization initiation process. Further research focusing on modifying the aromatic substituents or the central bridging atom could provide valuable insights into SAR and optimize its photoinitiation properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















